

Spectroscopic Confirmation of 4-Benzenesulfonyl-m-phenylenediamine: A Comparative Guide

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Compound of Interest

4-Benzenesulfonyl-mphenylenediamine

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for the confirmation of **4-Benzenesulfonyl-m-phenylenediamine**, also known as 2,4-Diaminobenzenesulfonic acid, against its positional isomer, Sulfanilic Acid (4-Aminobenzenesulfonic acid).

This document outlines the key spectroscopic features derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that differentiate these two molecules. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility and further investigation.

Structural Comparison at a Glance



Feature	4-Benzenesulfonyl-m- phenylenediamine	Sulfanilic Acid (Alternative)
Systematic Name	2,4-Diaminobenzenesulfonic acid	4-Aminobenzenesulfonic acid
CAS Number	88-63-1[1][2]	121-57-3[3]
Molecular Formula	C ₆ H ₈ N ₂ O ₃ S[1][2]	C ₆ H ₇ NO ₃ S[3]
Molecular Weight	188.21 g/mol [1][4][5]	173.19 g/mol [3]
Structure	A benzene ring with two amino groups at positions 2 and 4, and a sulfonic acid group at position 1.	A benzene ring with one amino group at position 4 and a sulfonic acid group at position 1.

Spectroscopic Data for Structural Elucidation

The following tables summarize the key spectroscopic data for **4-Benzenesulfonyl-m- phenylenediamine** and the comparative compound, Sulfanilic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound	Chemical Shift (ppm) & Multiplicity	Assignment
4-Benzenesulfonyl-m- phenylenediamine (Predicted)	~7.8 (d)	H-6 (ortho to -SO₃H)
~6.3 (dd)	H-5 (ortho to -NH2 and meta to -SO3H)	
~6.1 (d)	H-3 (ortho to -NH2 and meta to -NH2)	_
Sulfanilic Acid (Experimental)	7.5 (d)	H-2, H-6 (ortho to -SO₃H)
6.7 (d)	H-3, H-5 (ortho to -NH ₂)	



¹³C NMR Data

Compound	Chemical Shift (ppm)	Assignment
4-Benzenesulfonyl-m- phenylenediamine (Predicted)	~150	C4-NH ₂
~148	C2-NH ₂	
~130	C1-SO₃H	
~120	C6	
~108	C5	
~105	C3	_
Sulfanilic Acid (Experimental)	147.5	C4-NH ₂
132.0	C1-SO₃H	_
129.5	C2, C6	_
114.0	C3, C5	

Fourier-Transform Infrared (FTIR) Spectroscopy



Compound	Key Absorption Bands (cm ⁻¹)	Functional Group Assignment
4-Benzenesulfonyl-m- phenylenediamine	3400-3200	N-H stretching (two amino groups)
~1630	N-H bending	_
~1170 (asymmetric) & ~1030 (symmetric)	S=O stretching (sulfonic acid) [1]	
1600-1450	Aromatic C=C stretching	
Sulfanilic Acid	3400-3200	N-H stretching (one amino group)
~1620	N-H bending	_
~1170 (asymmetric) & ~1040 (symmetric)	S=O stretching (sulfonic acid)	
1600-1480	Aromatic C=C stretching	

Mass Spectrometry (MS)

Compound	m/z (Method)	Fragmentation Pattern
4-Benzenesulfonyl-m- phenylenediamine	188.0256 [M] ⁺ (LC-ESI-QTOF) [4]	Loss of SO ₃ (-80 Da) to give a fragment at m/z 108 corresponding to the diaminobenzene cation.
Sulfanilic Acid	173.0147 [M]+ (LC-ESI-TOF)	Loss of SO ₃ (-80 Da) to give a fragment at m/z 93 corresponding to the aminobenzene cation.

Experimental Protocols Synthesis of 4-Benzenesulfonyl-m-phenylenediamine



A common method for the synthesis of **4-Benzenesulfonyl-m-phenylenediamine** is the sulfonation of m-phenylenediamine.[6]

Materials:

- m-Phenylenediamine
- Concentrated Sulfuric Acid (98%)
- Fuming Sulfuric Acid (Oleum, 20% SO₃)
- 1,2-Dichloroethane (solvent)
- Ice bath
- · Heating mantle with magnetic stirrer
- · Round bottom flask and condenser

Procedure:

- In a round bottom flask, dissolve m-phenylenediamine in 1,2-dichloroethane.
- · Cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid, followed by the dropwise addition of fuming sulfuric acid while maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
- Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
- Filter the crude product, wash with cold 1,2-dichloroethane, and then with cold water to remove excess acid.



 Recrystallize the product from hot water to obtain purified 4-Benzenesulfonyl-mphenylenediamine.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

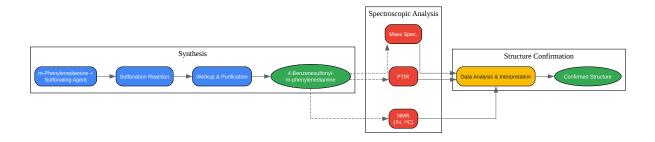
FTIR Spectroscopy: FTIR spectra are recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The spectra are typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzer.

Workflow and Pathway Diagrams

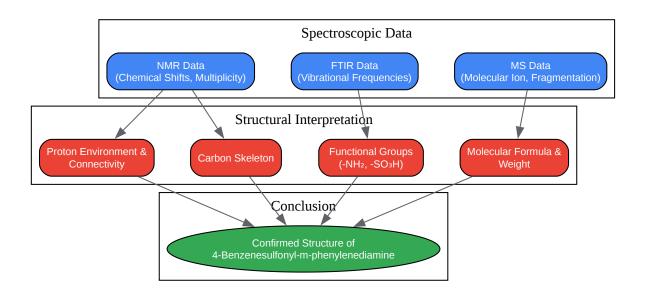
The following diagrams illustrate the experimental workflow for the spectroscopic confirmation of **4-Benzenesulfonyl-m-phenylenediamine** and the logical relationship of the spectroscopic data to the final structure.





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Caption: Experimental workflow for the synthesis and spectroscopic confirmation of **4-Benzenesulfonyl-m-phenylenediamine**.





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Caption: Logical relationship between spectroscopic data and the confirmed structure of **4-Benzenesulfonyl-m-phenylenediamine**.

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